molecular formula C16H14Cl4N4OS B11701374 3-methyl-N-(2,2,2-trichloro-1-{[(5-chloropyridin-2-yl)carbamothioyl]amino}ethyl)benzamide

3-methyl-N-(2,2,2-trichloro-1-{[(5-chloropyridin-2-yl)carbamothioyl]amino}ethyl)benzamide

Cat. No.: B11701374
M. Wt: 452.2 g/mol
InChI Key: PBZJLVPENCLOTH-UHFFFAOYSA-N
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Description

3-methyl-N-(2,2,2-trichloro-1-{[(5-chloropyridin-2-yl)carbamothioyl]amino}ethyl)benzamide: is a complex organic compound with a unique structure that includes a benzamide core, a trichloroethyl group, and a chloropyridinyl carbamothioyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(2,2,2-trichloro-1-{[(5-chloropyridin-2-yl)carbamothioyl]amino}ethyl)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core by reacting 3-methylbenzoic acid with thionyl chloride to form 3-methylbenzoyl chloride. This intermediate is then reacted with an amine to form the benzamide.

    Introduction of the Trichloroethyl Group: The next step involves the introduction of the trichloroethyl group. This can be achieved by reacting the benzamide with trichloroacetic acid in the presence of a dehydrating agent such as phosphorus pentachloride.

    Attachment of the Chloropyridinyl Carbamothioyl Moiety: The final step involves the attachment of the chloropyridinyl carbamothioyl moiety. This can be done by reacting the intermediate with 5-chloropyridine-2-carbothioamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the benzene ring. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can occur at the trichloroethyl group, converting it to a less chlorinated derivative. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the chloropyridinyl moiety. Nucleophiles such as amines and thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of less chlorinated derivatives.

    Substitution: Formation of substituted derivatives with amine or thiol groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biology, the compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its chloropyridinyl moiety can interact with biological targets, making it useful in biochemical assays.

Medicine

In medicine, the compound has potential applications as a drug candidate. Its structure suggests it may have activity against certain diseases, and it can be used in drug discovery and development programs.

Industry

In industry, the compound can be used in the development of new materials, such as polymers and coatings. Its unique properties can impart desirable characteristics to these materials.

Mechanism of Action

The mechanism of action of 3-methyl-N-(2,2,2-trichloro-1-{[(5-chloropyridin-2-yl)carbamothioyl]amino}ethyl)benzamide involves its interaction with specific molecular targets. The chloropyridinyl moiety can bind to enzymes or receptors, inhibiting their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis. The trichloroethyl group can also interact with cellular components, further contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-N-(2,2,2-trichloro-1-{[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]ethyl}benzamide)
  • 2-methyl-N-(2,2,2-trichloro-1-{[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]ethyl}benzamide)
  • 3-methyl-N-(2,2,2-trichloro-1-{[(1-naphthylamino)ethyl}benzamide)

Uniqueness

The uniqueness of 3-methyl-N-(2,2,2-trichloro-1-{[(5-chloropyridin-2-yl)carbamothioyl]amino}ethyl)benzamide lies in its specific combination of functional groups. The presence of the chloropyridinyl moiety distinguishes it from other similar compounds, providing unique binding properties and biological activities.

Properties

Molecular Formula

C16H14Cl4N4OS

Molecular Weight

452.2 g/mol

IUPAC Name

3-methyl-N-[2,2,2-trichloro-1-[(5-chloropyridin-2-yl)carbamothioylamino]ethyl]benzamide

InChI

InChI=1S/C16H14Cl4N4OS/c1-9-3-2-4-10(7-9)13(25)23-14(16(18,19)20)24-15(26)22-12-6-5-11(17)8-21-12/h2-8,14H,1H3,(H,23,25)(H2,21,22,24,26)

InChI Key

PBZJLVPENCLOTH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=NC=C(C=C2)Cl

Origin of Product

United States

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